molecular formula C9H5NO3 B1228219 1-(4'-Nitrophenyl)prop-2-yn-1-one CAS No. 37176-75-3

1-(4'-Nitrophenyl)prop-2-yn-1-one

Cat. No. B1228219
CAS RN: 37176-75-3
M. Wt: 175.14 g/mol
InChI Key: ADFALBPJQDKCFO-UHFFFAOYSA-N
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Description

1-(4’-Nitrophenyl)prop-2-yn-1-one is a chemical compound with the molecular formula C9H5NO3 . It is a compound of interest in the field of organic chemistry .


Molecular Structure Analysis

The molecular weight of 1-(4’-Nitrophenyl)prop-2-yn-1-one is 175.14 . The compound has a linear structure .

Scientific Research Applications

Photophysical Properties

  • Solvatochromic Effects and Intramolecular Charge Transfer : A study explored the absorption and fluorescence characteristics of similar compounds in various solvents. It revealed bathochromic shifts with increasing solvent polarity, indicating strong intramolecular charge transfer interactions and significant differences in dipole moments between ground and excited states (Kumari, Varghese, George, & Sudhakar, 2017).

Enzyme Interaction

  • Enzyme Inactivation and Interaction : 1-(4'-Nitrophenyl)prop-2-yn-1-one was found to inactivate the enzyme 3 alpha-hydroxysteroid dehydrogenase selectively and with high affinity. This inactivation suggested covalent modification at the enzyme’s NAD(P)(+)-binding site (Ricigliano & Penning, 1990).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Research indicated that derivatives of 1-(4'-Nitrophenyl)prop-2-yn-1-one, such as yttrium 3-(4-nitrophenyl)-2-propenoate, are effective corrosion inhibitors for copper alloys in chloride solutions (Nam, Thang, Hoai, & Hiển, 2016).

Crystal Structure Analysis

  • Crystallographic Studies : Studies on similar compounds, including derivatives of 1-(4'-Nitrophenyl)prop-2-yn-1-one, have been conducted to understand their crystal structures and molecular interactions, contributing to knowledge in materials science (Salian et al., 2016).

Electrochemical Studies

  • Electrochemical Properties : Compounds related to 1-(4'-Nitrophenyl)prop-2-yn-1-one have been investigated for their corrosion inhibition capabilities and electrochemical properties, indicating their potential in material science and engineering applications (Baskar et al., 2012).

Polymerization

  • Polymerization Applications : Research has explored the polymerization of derivatives of 1-(4'-Nitrophenyl)prop-2-yn-1-one, leading to the creation of new polymers with potential applications in materials science and engineering (Balcar et al., 1998).

Safety And Hazards

Safety data for 1-(4’-Nitrophenyl)prop-2-yn-1-one indicates that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and not breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

1-(4-nitrophenyl)prop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFALBPJQDKCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190658
Record name 1-(4'-Nitrophenyl)prop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4'-Nitrophenyl)prop-2-yn-1-one

CAS RN

37176-75-3
Record name 1-(4'-Nitrophenyl)prop-2-yn-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037176753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4'-Nitrophenyl)prop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
PN Praveen Rao, QH Chen… - Journal of medicinal …, 2006 - ACS Publications
A group of 1,3-diarylprop-2-yn-1-ones (13, 17, 23, 26 and 27) possessing a C-3 p-SO 2 Me COX-2 pharmacophore were designed, synthesized and evaluated as potential dual …
Number of citations: 101 pubs.acs.org
JW Ricigliano, TM Penning - Biochemical Journal, 1990 - portlandpress.com
The non-steroidal allylic and acetylenic alcohols 1-(4′-nitrophenyl)prop-2-en-1-ol (I) and 1-(4′-nitrophenyl)prop-2-yn-1-ol (II) are oxidized by homogeneous 3 alpha-hydroxysteroid …
Number of citations: 16 portlandpress.com
YM Zhao, X Wang, ZY Guo, H Li… - The Journal of Organic …, 2022 - ACS Publications
A copper-catalyzed three-component reaction of ynones, aryl iodides, and elemental sulfur via a syn-addition process is established. The reaction features operational practicality, …
Number of citations: 4 pubs.acs.org
DHA Rocha, DCGA Pinto, AMS Silva - Monatshefte für Chemie-Chemical …, 2019 - Springer
Two-step procedure, a palladium catalyzed Sonogashira cross-coupling reaction of aroyl chlorides with aryl acetylenes, and 1,3-dipolar cycloaddition of the 1,3-diarylprop-2-yn-1-ones …
Number of citations: 4 link.springer.com
M Guo, Z Wei, J Yang, Z Xie, W Zhang - Catalysts, 2020 - mdpi.com
In the palladium-catalyzed C−C coupling reaction, electron-rich phosphine ligands and a catalytic amount of catalyst loading are required in most cases. Herein, a bench-stable, easily …
Number of citations: 2 www.mdpi.com
W Mansour, R Suleiman, M Fettouhi, B El Ali - ACS omega, 2020 - ACS Publications
N,N′-Substituted di-isopropyl (NHC-1), benzyl-isopropyl (NHC-2), and adamantyl-isopropyl (NHC-3) benzimidazolium salts react with palladium(II) bromide in pyridine to afford the …
Number of citations: 15 pubs.acs.org
E Karadeniz - 2019 - open.metu.edu.tr
Synthesis of heterocyclic compounds has become an important area among organic chemists since they occupy a unique position in the design and synthesis of novel biologically …
Number of citations: 4 open.metu.edu.tr
Q Chen, K Li, T Lu, Q Zhou - RSC advances, 2016 - pubs.rsc.org
An efficient method for the synthesis of C-1 position acyl substituted pyrazoloquinazoline derivatives via a PBu3-promoted regioselective domino process of sulfonylhydrazones and …
Number of citations: 27 pubs.rsc.org
Z Jinfeng, Y Ruyi, L Ziyang, M Lingguo - Chinese Journal of Organic …, 2021 - sioc-journal.cn
A novel addition reaction of vicinal tricarbonyl monohydrates with active alkynes proceeded via rapid consecutive C—C/C—O cleavage processes under metal-free and mild reaction …
Number of citations: 0 sioc-journal.cn
VV Panikkattu - 2022 - search.proquest.com
In order to study the as of yet unexplored competition between halogen bonds (XB) and chalcogen bonds (ChB) attached to the same molecular skeleton, a series of 4, 7-bis (…
Number of citations: 2 search.proquest.com

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